Dofequidar fumarate

Description

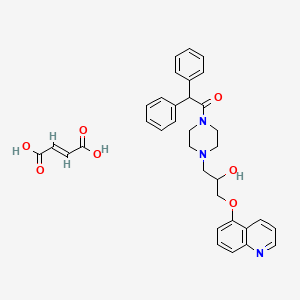

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAVTDQTRFYXSD-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dofequidar Fumarate (MS-209): Structure-Activity Relationship & Technical Dossier

[1]

Executive Summary

Dofequidar fumarate (MS-209) represents a third-generation reversal agent designed to overcome Multidrug Resistance (MDR) in cancer therapy.[1][2] Unlike first-generation agents (e.g., verapamil, cyclosporine A) which were limited by dose-limiting cardiovascular toxicity and low affinity, Dofequidar was engineered as a potent, orally active quinoline derivative with high specificity for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) .[1]

This dossier analyzes the chemical architecture of Dofequidar, establishing the causal link between its structural motifs and its inhibitory potency.[2] It further details the experimental frameworks required to validate these structure-activity relationships (SAR) in a drug discovery setting.

Chemical Architecture & Pharmacophore Analysis

The efficacy of Dofequidar is dictated by its tripartite structure, optimized to interact with the large, hydrophobic, and polyspecific drug-binding pocket of P-gp.

Systematic Name: 1-(4-(2-hydroxy-3-(5-quinolyloxy)propyl)piperazin-1-yl)-2,2-diphenylethanone fumarate.[1][3][4]

Structural Domains

The molecule can be dissected into three distinct pharmacophoric regions:

-

Lipophilic Tail (Diphenylacetyl moiety):

-

Function: Provides high lipophilicity (logP ~4-5), essential for partitioning into the lipid bilayer where P-gp ligand recognition occurs.[1]

-

SAR Insight: The two phenyl rings create a bulky hydrophobic surface that competes with chemotherapeutics (like paclitaxel and doxorubicin) for the hydrophobic vacuum of the P-gp transmembrane domain.[2]

-

-

Basic Linker (Piperazine & Hydroxyl propyl chain):

-

Function: Acts as a rigid spacer and ionization center.[2]

-

SAR Insight: The piperazine ring restricts conformational flexibility, reducing the entropic cost of binding.[2] The secondary hydroxyl group serves as a hydrogen bond donor/acceptor, likely interacting with polar residues (e.g., Gln, Asn) within the P-gp binding pore. The basic nitrogen (protonated at physiological pH) mimics the cationic nature of many P-gp substrates.[1][2]

-

-

Aromatic Head (5-Quinolyloxy):

Pharmacophore Visualization

The following diagram illustrates the spatial arrangement and functional role of each domain.

Caption: Pharmacophoric dissection of Dofequidar showing the tripartite domain structure and corresponding molecular interactions with the P-glycoprotein efflux pump.[1]

Structure-Activity Relationship (SAR) Deep Dive

The SAR of MS-209 reveals why it succeeds where verapamil failed: selectivity and affinity.

| Structural Modification | Effect on Activity | Mechanistic Explanation |

| Removal of Diphenyl Group | Drastic Loss | The bulkiness of the diphenyl moiety is critical for occupying the large drug-binding cavity of P-gp.[1] A single phenyl ring is insufficient to block the efflux pore effectively.[2] |

| Quinoline to Naphthalene | Reduced Potency | The nitrogen in the quinoline ring contributes to the electronic distribution and potential H-bonding capability. Replacing it with a pure hydrocarbon (naphthalene) reduces binding affinity.[1][2] |

| Linker Shortening (Ethyl vs Propyl) | Variable | The propyl chain length in MS-209 is optimized to allow the "Head" and "Tail" to span the binding site simultaneously.[2] Altering this distance disrupts the "bivalent" binding mode.[2] |

| Hydroxyl Group Deletion | Reduced Potency | The -OH group provides a critical anchor point via hydrogen bonding.[1][2] Its removal increases lipophilicity but decreases specific binding affinity.[1][2] |

| Salt Form (Fumarate) | Improved Solubility | The free base is highly lipophilic and poorly soluble.[2] The fumarate salt enhances oral bioavailability without altering the pharmacophore.[2] |

Mechanism of Action: Competitive Inhibition

Dofequidar functions as a competitive inhibitor.[2] It does not block the ATP hydrolysis site (unlike some non-competitive inhibitors) but rather occupies the substrate binding pocket.[2]

-

Entry: Dofequidar diffuses into the lipid bilayer due to its high logP.[2]

-

Binding: It accesses the P-gp binding pocket from within the membrane inner leaflet.[1][2]

-

Occlusion: Its bulky structure prevents the binding and subsequent translocation of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).[2]

-

Result: Intracellular concentration of the chemotherapeutic rises, restoring cytotoxicity.[2][5]

Caption: Mechanism of Action illustrating Dofequidar's competitive inhibition of P-gp, preventing drug efflux and restoring chemosensitivity.[1][6]

Experimental Protocols for SAR Validation

To validate the SAR of Dofequidar or similar derivatives, the following self-validating protocols are recommended.

Rhodamine 123 Efflux Assay (Functional Validation)

This assay directly measures the inhibition of P-gp transport function.[1][2]

Protocol:

-

Cell Line: Use P-gp overexpressing cells (e.g., K562/ADM or MDR1-transfected MDCK cells).[1][2]

-

Seeding: Plate

cells/mL in 6-well plates. -

Treatment: Incubate cells with varying concentrations of Dofequidar (0.1 - 10

M) for 30 mins at 37°C. -

Substrate Loading: Add Rhodamine 123 (Rho123) to a final concentration of 0.5

g/mL.[1][2] Incubate for 30 mins. -

Wash & Efflux: Wash cells 2x with ice-cold PBS (stops transport). Resuspend in inhibitor-free medium (or medium + inhibitor to test retention) and incubate for 60-90 mins at 37°C (Efflux phase).

-

Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).[1][2]

-

Data Output: Calculate the Fluorescence Activity Ratio (FAR) :

Cytotoxicity Reversal Assay (Efficacy Validation)

Determines if the structural modification translates to therapeutic benefit.[1][2]

Protocol:

-

Setup: Seed cells in 96-well plates (

cells/well). -

Drug Matrix: Create a checkerboard dilution:

-

Incubation: 72 hours at 37°C.

-

Readout: MTT or SRB assay to measure cell viability.

-

Calculation: Determine the

of Doxorubicin in the presence and absence of Dofequidar.

Synthesis & Retrosynthetic Analysis

Understanding the synthesis allows for the design of derivatives for SAR exploration.[2]

Retrosynthetic Logic: The molecule is assembled convergently.[2] The central piperazine acts as the nucleophile that connects the "Head" and "Tail".[2]

-

Step 1 (Head Formation): Reaction of 5-hydroxyquinoline with epichlorohydrin yields the epoxide intermediate: 5-(2,3-epoxypropoxy)quinoline .[1][2]

-

Step 2 (Linker Attachment): Ring opening of the epoxide by N-Boc-piperazine (or excess piperazine) creates the 2-hydroxypropyl-piperazine core.[1][2]

-

Step 3 (Tail Attachment): Acylation of the secondary piperazine nitrogen with diphenylacetyl chloride .

-

Step 4 (Salt Formation): Reaction with fumaric acid to yield the final salt.[1][2]

Caption: Convergent synthetic route for Dofequidar, highlighting the modular assembly of the pharmacophore.

Clinical Implications & Limitations

Despite robust preclinical SAR, Dofequidar failed to secure approval in Phase III trials for breast cancer [2].[2]

-

The "Pharmacokinetic Failure" Hypothesis: While the SAR optimized binding affinity, it did not fully account for the complexity of in vivo pharmacokinetics. High lipophilicity (required for potency) led to variable absorption and high protein binding.[1][2]

-

Patient Selection: The trials did not exclusively select for tumors with high P-gp expression.[1][2] In subgroups of patients who were heavily pre-treated (and thus likely had P-gp driven resistance), Dofequidar showed significant benefit [2].[1][2]

-

Future Direction: The SAR of Dofequidar is now being repurposed to target Cancer Stem Cells (CSCs) .[2] CSCs overexpress ABCG2 (BCRP), and Dofequidar's cross-reactivity (due to the overlap in pharmacophore requirements between P-gp and BCRP) makes it a potent anti-CSC agent [3].[1][2]

References

-

Sato, S. et al. (1997).[1][2] "Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer." Journal of Medicinal Chemistry, 40(13), 2047–2052.[2] Link

-

Saeki, T. et al. (2007).[1][2] "Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer."[1][3][7] Journal of Clinical Oncology, 25(4), 411–417.[2][7] Link

-

Katayama, R. et al. (2009).[1][2] "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export."[1][2][6] Cancer Science, 100(11), 2060–2068.[2] Link

-

Naito, M. et al. (2002).[1][2] "MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models."[1] Clinical Cancer Research, 8(2), 582-588.[1][2] Link

Sources

- 1. Quabodepistat | C21H20ClF3N2O4 | CID 118904282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aza-2'-deoxycytidine | C8H12N4O4 | CID 451668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Dofequidar Fumarate (MS-209) as a Quinoline Derivative

The following technical guide details the pharmacological, chemical, and experimental profile of Dofequidar fumarate (MS-209), structured for application scientists and drug development researchers.

Classification: Third-Generation P-glycoprotein (P-gp) Inhibitor / MDR Reversal Agent CAS Registry Number: 158681-49-3 (Fumarate) Chemical Formula: C30H31N3O3 · C4H4O4

Executive Summary

Dofequidar fumarate (MS-209) is a synthetic quinoline derivative engineered to reverse Multidrug Resistance (MDR) in cancer therapy.[1] Unlike first-generation inhibitors (e.g., verapamil) which suffered from low affinity and high toxicity, or second-generation agents (e.g., valspodar) limited by cytochrome P450 interactions, Dofequidar represents a third-generation class. It is characterized by high specificity for ATP-Binding Cassette (ABC) transporters—specifically ABCB1 (P-gp) and ABCG2 (BCRP) —and low pharmacokinetic interaction with co-administered chemotherapeutics.[1]

This guide analyzes the quinoline scaffold's role in its binding affinity, details the synthetic logic, and provides validated protocols for assessing its inhibitory potency in vitro.

Chemical Architecture & SAR

The efficacy of Dofequidar is intrinsic to its chemical structure, which connects a lipophilic quinoline head to a bulky hydrophobic tail via a polar linker.

Structural Components[1][2][3]

-

Quinoline Moiety (Head): A 5-quinolyloxy group.[1] This planar aromatic system interacts with the hydrophobic drug-binding pocket of P-gp, likely mimicking the adenine ring of ATP or stacking with aromatic residues (Phe, Trp) within the transporter's transmembrane domain.

-

Hydroxyl-Propyl Linker: The 2-hydroxy-3-aminopropyl chain provides essential hydrogen-bonding capability (via the -OH group) to anchor the molecule within the binding site.

-

Piperazine Core: Acts as a rigid spacer, orienting the head and tail groups for optimal steric fit.

-

Diphenylacetyl Group (Tail): Two phenyl rings provide high lipophilicity, facilitating membrane partitioning and high-affinity binding to the drug-substrate site of the efflux pump.

Visualization of Chemical Logic

Figure 1: Pharmacophore dissection of Dofequidar, highlighting the functional role of the quinoline scaffold and hydrophobic tail.

Mechanism of Action

Dofequidar functions as a competitive inhibitor of efflux pumps. It does not block the ATPase activity directly but competes with substrates (e.g., Doxorubicin, Paclitaxel) for the drug-binding pocket on the transmembrane domains of the transporter.

Target Profile[1]

-

Primary Target: ABCB1 (P-glycoprotein / MDR1).[1]

-

Secondary Target: ABCG2 (Breast Cancer Resistance Protein / BCRP).[1][2]

-

Selectivity: Low affinity for MRP1 (ABCC1), reducing the risk of systemic toxicity associated with widespread transporter inhibition in normal tissues.

Mechanism Diagram

Figure 2: Mechanism of Action.[1] Dofequidar competitively occupies the substrate binding pocket, preventing the efflux of chemotherapeutics.

Synthesis & Manufacturing Route

The synthesis of Dofequidar follows a convergent pathway typical for aryloxypropanolamine derivatives. The quinoline moiety is introduced via nucleophilic opening of an epoxide.

Retrosynthetic Analysis

The molecule is disassembled into three key building blocks:

-

5-Hydroxyquinoline: The starting scaffold.

-

Epichlorohydrin: The three-carbon linker source.[1]

-

1-(Diphenylacetyl)piperazine: The hydrophobic tail amine.

Synthetic Protocol (Step-by-Step)

-

Preparation of the Tail:

-

React diphenylacetic acid with piperazine (or N-Boc piperazine followed by deprotection) using a coupling agent (e.g., DCC or acid chloride method) to yield 1-(diphenylacetyl)piperazine .

-

-

Activation of Quinoline:

-

React 5-hydroxyquinoline with excess epichlorohydrin in the presence of a base (K2CO3) to form the intermediate 5-(2,3-epoxypropoxy)quinoline .

-

-

Convergent Coupling:

-

Reflux the epoxide intermediate with 1-(diphenylacetyl)piperazine in a polar solvent (e.g., ethanol or isopropanol). The secondary amine of the piperazine attacks the terminal carbon of the epoxide, opening the ring to form the secondary alcohol linker.

-

-

Salt Formation:

-

The free base is treated with fumaric acid in ethanol/acetone to precipitate Dofequidar fumarate .

-

Preclinical Pharmacology & PK

In Vitro Potency

Dofequidar reverses resistance in cell lines overexpressing P-gp and BCRP.[1]

| Cell Line | Resistance Mechanism | Co-Drug | Reversal Potency (MS-209) |

| K562/ADM | P-gp Overexpression | Doxorubicin | Full reversal at 1–3 µM |

| P388/VCR | P-gp Overexpression | Vincristine | Full reversal at 3 µM |

| MCF-7/Adr | P-gp/BCRP Mixed | Doxorubicin | Partial to Full reversal |

| Normal Cells | None | Various | Minimal toxicity (IC50 > 100 µM) |

Pharmacokinetics (Human Data)

-

Dose: 900 mg (Oral).[1]

-

Plasma Concentration: Sustained levels > 3 µM (approx.[1] 1.5 µg/mL) for > 7 hours.[1][3]

-

Metabolism: Metabolized by CYP3A4 but shows less inhibitory effect on CYP3A4 compared to cyclosporine A, reducing the need for drastic dose reductions of co-administered chemotherapy.

Experimental Protocol: P-gp Inhibition Assay

Objective: Validate the P-gp inhibitory activity of Dofequidar using a functional efflux assay. System: Self-validating flow cytometry assay using Rhodamine 123 (Rh123) as a fluorescent substrate.[1]

Materials

-

Cell Line: K562/ADM (Doxorubicin-resistant human leukemia cells) or MDR1-transfected MDCK cells.[1]

-

Control Line: Parental K562 (drug-sensitive).[1]

-

Reagents: Dofequidar fumarate (stock 10 mM in DMSO), Rhodamine 123 (1 µg/mL), Verapamil (positive control).

Method

-

Cell Preparation: Harvest cells (1 x 10^6 cells/mL) and wash twice with PBS. Resuspend in RPMI-1640 medium (serum-free).

-

Inhibitor Incubation: Aliquot cells into tubes. Add Dofequidar at increasing concentrations (0.1, 1.0, 3.0, 10.0 µM).

-

Substrate Loading: Add Rhodamine 123 to all tubes (final conc. 0.5 µg/mL).[1] Incubate for 45 minutes at 37°C.

-

Efflux Phase:

-

Centrifuge cells, remove supernatant (containing Rh123).

-

Resuspend cells in fresh medium containing the inhibitor (Dofequidar) at the same respective concentrations.

-

Incubate for 60 minutes at 37°C to allow efflux.

-

-

Termination: Wash cells with ice-cold PBS to stop transport. Keep on ice.

-

Analysis: Measure intracellular fluorescence (FL1 channel) via flow cytometry.

Data Interpretation (Self-Validation)

-

Sensitive Cells: Low fluorescence (rapid efflux).[1]

-

Resistant Cells (Vehicle): Low fluorescence (rapid efflux via P-gp).[1]

-

Resistant Cells (Dofequidar): High fluorescence (retention).[1]

-

Validation Criteria: The fluorescence intensity of Resistant+Dofequidar should approach that of Sensitive+Vehicle.

Clinical Translation & Status

Phase III clinical trials (e.g., Saeki et al.) evaluated Dofequidar (900 mg) combined with CAF (Cyclophosphamide, Doxorubicin, Fluorouracil) in advanced breast cancer.

-

Outcome: While the overall response rate (ORR) improved (53.1% vs 42.6%), it did not reach statistical significance for the total population.

-

Success Subgroup: A statistically significant improvement in Progression-Free Survival (PFS) was observed in premenopausal, therapy-naive patients . This suggests Dofequidar is most effective before the tumor acquires multiple redundant resistance mechanisms beyond P-gp.[1]

References

-

Saeki, T. et al. (2007). Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer.[1] Journal of Clinical Oncology.[1][3] Link

-

Nakanishi, T. et al. (1997). Reversal of multidrug resistance by a novel quinoline derivative, MS-209.[4] Cancer Chemotherapy and Pharmacology.[1][2][3][5][6][7][8][9] Link

-

Sato, W. et al. (1995). Reversal of multidrug resistance by a novel quinoline derivative, MS-209.[4] Cancer Research. Link

-

Katayama, K. et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[1][2] Cancer Science. Link

-

FDA/EMA Guidelines. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.Link[1]

Sources

- 1. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacokinetic study of paclitaxel in combination with biricodar, a novel agent that reverses multidrug resistance conferred by overexpression of both MDR1 and MRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic study of the multidrug resistance modulator dexverapamil with EPOCH chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase III study of cyclophosphamide, doxorubicin, and fluorouracil (CAF) plus leucovorin versus CAF for metastatic breast cancer: Cancer and Leukemia Group B 9140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetic profile of fesoterodine 8 mg with daytime or nighttime dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Clinical Trial Shows Promise in Slowing Advanced Breast Cancer Progression | Canadian Cancer Trials Group [ctg.queensu.ca]

Technical Guide: Dofequidar Fumarate (MS-209) – ABC Transporter Modulation

Executive Technical Summary

Dofequidar fumarate (MS-209) is a third-generation, orally active quinoline derivative designed to reverse Multidrug Resistance (MDR) in oncological settings. Unlike first-generation inhibitors (e.g., Verapamil, Cyclosporin A) which suffered from low affinity and high toxicity, or second-generation agents (e.g., Valspodar) hampered by CYP450 interactions, Dofequidar offers a dual-mechanism advantage.

It functions as a non-competitive inhibitor of ABCB1 (P-glycoprotein/P-gp) and ABCC1 (MRP1) , and uniquely targets ABCG2 (BCRP) , a transporter critical for the survival of Cancer Stem-like Cells (CSCs) or "Side Population" (SP) cells. This guide details the mechanistic basis, physicochemical properties, and validated protocols for utilizing Dofequidar in preclinical drug development.

Mechanistic Pharmacology

The Triple-Inhibition Profile

Dofequidar distinguishes itself by inhibiting the three major ATP-binding cassette (ABC) transporters responsible for chemotherapeutic efflux:[1]

-

ABCB1 (P-gp): Prevents efflux of taxanes and anthracyclines.

-

ABCC1 (MRP1): Blocks transport of anionic drugs (e.g., methotrexate).

-

ABCG2 (BCRP): Critical for targeting SP cells/CSCs, often responsible for post-treatment recurrence.

Binding Kinetics

-

Mode of Action: Non-competitive inhibition. Dofequidar binds to the transmembrane domain of the transporter, inducing a conformational change that prevents ATP hydrolysis or substrate translocation.

-

Selectivity: It does not significantly inhibit CYP3A4 at therapeutic doses, reducing the risk of altering the pharmacokinetics of co-administered cytotoxics (e.g., Doxorubicin).

Visualization: Efflux Blockade Pathway

The following diagram illustrates the restoration of intracellular drug accumulation via Dofequidar-mediated transporter blockade.

Caption: Dofequidar binds allosterically to ABC transporters, halting ATP-dependent efflux and forcing intracellular accumulation of chemotherapeutics to cytotoxic thresholds.

Physicochemical Properties & Formulation

Understanding the salt form is critical for reproducible in vitro and in vivo results.

| Property | Specification | Technical Note |

| Chemical Name | 1-[4-(2-Hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone fumarate | Quinoline core provides lipophilicity; piperazine linker enhances binding affinity. |

| Formula | C30H31N3O3 · 1.5 C4H4O4 | Stoichiometry is critical; often supplied as sesquifumarate. |

| MW | 655.2 g/mol (Salt form approx.) | Base MW: ~481.6 g/mol . Adjust calculations for salt fraction. |

| Solubility | Soluble in DMSO (>10 mg/mL), Acidic Methanol | Poor water solubility at neutral pH. Fumarate salt improves dissolution kinetics in GI fluids. |

| Stability | Hygroscopic | Store desiccated at -20°C. Reconstituted DMSO stocks stable for 1 month at -20°C. |

Validated Experimental Protocols

These protocols are designed with built-in validation steps ("Stop/Go" criteria) to ensure data integrity.

Protocol A: Side Population (SP) Sensitization Assay

Objective: Quantify Dofequidar's ability to inhibit ABCG2-mediated efflux in Cancer Stem-like Cells.[1] System: Flow Cytometry (Dual-wavelength analysis).

Reagents:

-

Cell Line: HeLa or MCF-7 (known to harbor SP fractions).

-

Dye: Hoechst 33342 (5 mg/mL stock).

-

Control Inhibitor: Fumitremorgin C (FTC) (Specific ABCG2 inhibitor) or Verapamil (Broad ABCB1 inhibitor).

-

Test Compound: Dofequidar Fumarate (dissolved in DMSO).

Workflow:

-

Cell Prep: Suspend cells at

cells/mL in DMEM + 2% FBS (pre-warmed to 37°C). -

Inhibitor Treatment:

-

Tube 1: Control (DMSO only).

-

Tube 2: Positive Control (10 µM FTC or 50 µM Verapamil).

-

Tube 3-6: Dofequidar Dose Response (0.1, 1.0, 3.0, 10.0 µM).

-

Incubate 15 mins at 37°C.

-

-

Dye Loading: Add Hoechst 33342 to final concentration of 5 µg/mL.

-

Efflux Phase: Incubate exactly 90 mins at 37°C with intermittent shaking.

-

Critical Step: Prepare a parallel "Dead Control" tube with Propidium Iodide (PI) to gate out non-viable cells.

-

-

Quench: Immediate centrifugation at 4°C; resuspend in ice-cold HBSS containing 2% FBS and 2 µg/mL PI.

-

Analysis: Flow cytometry using UV laser (350 nm excitation). Measure emission at Blue (450/50 nm) and Red (675/20 nm).

Self-Validation Criteria:

-

Valid: The "Control" sample must show a distinct "tail" or side population (low Hoechst Blue/Red) comprising 0.5%–5.0% of viable cells.

-

Valid: The Positive Control (FTC/Verapamil) must reduce this SP fraction by >80%.

-

Invalid: If SP fraction in control is <0.1%, the assay sensitivity is insufficient (check cell passage number or confluency).

Protocol B: Cytotoxicity Potentiation (MTT/CCK-8)

Objective: Determine the Reversal Index (RI) of Dofequidar when combined with Doxorubicin.

Workflow:

-

Seeding: Seed MDR cells (e.g., K562/DOX) at 5,000 cells/well in 96-well plates. Adhere for 24h.

-

Matrix Design:

-

Rows A-D: Doxorubicin serial dilution (0.01 – 100 µM) + Vehicle .

-

Rows E-H: Doxorubicin serial dilution (0.01 – 100 µM) + Dofequidar (3 µM fixed) .

-

-

Exposure: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add CCK-8 reagent; read OD at 450 nm.

-

Calculation:

Data Interpretation:

-

RI < 2.0: Non-significant reversal.

-

RI > 10.0: High potency reversal (Target range for Dofequidar in MDR lines).

Clinical Translation & Pharmacokinetics

Pharmacokinetic Profile (ADME)

-

Absorption: Rapid oral absorption (

~1.5 - 2.0 hours). -

Metabolism: Primarily hepatic via CYP3A4.

-

Interaction Note: While a substrate of CYP3A4, Dofequidar does not significantly inhibit the metabolism of Doxorubicin, allowing for safer co-administration compared to Valspodar.

-

-

Distribution: High plasma protein binding (>95%).

Clinical Efficacy (Breast Cancer)

In Phase III trials (Dofequidar + CAF regimen):

-

Target Population: Advanced/Recurrent Breast Cancer.[2]

-

Outcome:

-

Safety: No exacerbation of anthracycline-induced cardiotoxicity.

References

-

Mechanism of Action: Saeki, T., et al. "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export." Cancer Science, 100(11), 2009.[3] Link

-

Clinical Trial (Phase III): Saeki, T., et al. "Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer." Journal of Clinical Oncology, 25(4), 2007. Link

-

Chemical Structure & Properties: PubChem Compound Summary for CID 9864073, Dofequidar fumarate. Link

-

MDR Reversal: Sato, W., et al. "Reversal of Multidrug Resistance by a Novel Quinoline Derivative, MS-209." Cancer Research, 55, 1995. Link

Sources

- 1. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

Dofequidar Fumarate (MS-209): Chemical Profile & Technical Guide

[1]

Executive Summary & Chemical Identity

Dofequidar fumarate (MS-209) is a third-generation, orally active inhibitor of the ATP-binding cassette (ABC) transporters, specifically designed to reverse multidrug resistance (MDR) in cancer therapy.[1] Unlike first-generation inhibitors (e.g., verapamil) which suffered from high toxicity and low affinity, Dofequidar exhibits high specificity for P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1]

Crucially, recent research indicates Dofequidar also inhibits ABCG2 (BCRP) , a transporter highly expressed in cancer stem-like side population (SP) cells, suggesting utility beyond simple chemo-sensitization—potentially eradicating the tumor-initiating cell fraction responsible for relapse.[1]

Physicochemical Profile

The following data establishes the baseline identity for analytical validation.

| Property | Specification |

| Common Name | Dofequidar fumarate |

| Synonym | MS-209 |

| CAS Number (Fumarate) | 129716-66-9 (Primary Salt Form) |

| CAS Number (Free Base) | 129716-58-1 |

| IUPAC Name | 1-[4-(2-Hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone fumarate |

| Molecular Formula | C30H31N3O3[1] · C4H4O4 |

| Molecular Weight | 597.66 g/mol (Salt); 481.59 g/mol (Base) |

| Appearance | White to off-white solid powder |

| Solubility | DMSO (>50 mg/mL); Ethanol (Slightly soluble); Water (Insoluble) |

| Storage | -20°C (Long term), Desiccated, Protect from light |

Mechanism of Action: The MDR Reversal Axis

Dofequidar functions as a non-competitive inhibitor of P-gp.[1] It binds to the transmembrane domain of the transporter, locking it in a conformation that prevents the ATP-dependent efflux of cytotoxic agents (e.g., doxorubicin, paclitaxel).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the competitive blockade of the P-gp efflux pump.

Figure 1: Dofequidar blocks the ATP-dependent efflux of chemotherapeutics, restoring intracellular drug concentration and inducing apoptosis.[1]

Chemical Synthesis & Preparation

For researchers synthesizing derivatives or requiring custom batches, the synthesis of Dofequidar follows a convergent route involving a quinoline epoxide and a specialized piperazine linker.

Synthetic Logic[1]

-

Fragment A (Epoxide): Generated by alkylating 5-hydroxyquinoline with epichlorohydrin.[1]

-

Fragment B (Linker): Generated by acylating piperazine with diphenylacetyl chloride.[1]

-

Coupling: The nucleophilic attack of the secondary amine (Fragment B) on the epoxide (Fragment A) yields the secondary alcohol core of Dofequidar.[1]

Figure 2: Convergent synthesis of Dofequidar Fumarate via epoxide ring opening.

Experimental Protocols

These protocols are designed for self-validation . Controls (Positive/Negative) are mandatory to distinguish between cytotoxic effects of Dofequidar itself versus its reversal effect.[1]

Stock Solution Preparation[1]

-

Solvent: Dimethyl Sulfoxide (DMSO).[1]

-

Concentration: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 5.98 mg of Dofequidar Fumarate in 1.0 mL of DMSO.

-

-

Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in culture medium immediately before use.[1] Keep final DMSO concentration < 0.1%.[1]

In Vitro MDR Reversal Assay (MTT/CCK-8)

Objective: Determine the Reversal Index (RI) of Dofequidar on MDR cell lines (e.g., K562/ADR or MCF-7/ADR).

Step-by-Step Protocol:

-

Seeding: Plate MDR cells (e.g., K562/ADR) at

cells/well in 96-well plates. Incubate overnight. -

Pre-incubation (Critical): Add Dofequidar (at non-toxic dose, typically 1–3 µM) 1 hour before adding the chemotherapeutic agent.[1]

-

Why? This saturates the P-gp binding sites before the substrate competes for transport.[1]

-

-

Treatment: Add serial dilutions of the cytotoxic substrate (e.g., Doxorubicin) while maintaining constant Dofequidar concentration.[1]

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

Readout: Add MTT or CCK-8 reagent. Measure Absorbance (OD).[1]

-

Analysis: Calculate IC50 for Doxorubicin with and without Dofequidar.

Pharmacokinetics & Safety Profile

-

Absorption: Dofequidar is orally active with good bioavailability in preclinical models.[1]

-

Metabolism: Metabolized primarily by CYP3A4.[1]

-

Toxicity: Unlike Verapamil (which causes cardiotoxicity at MDR-reversal doses), Dofequidar shows a wider therapeutic window.[1]

-

Clinical Status: Reached Phase III clinical trials for breast cancer.[1] While it showed efficacy in specific subgroups (patients with no prior therapy), it did not meet primary endpoints in the broad population, likely due to patient heterogeneity in P-gp expression.[1]

References

-

Katayama, K., et al. (2009).[1] Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[1][2] Cancer Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9866042, Dofequidar. Retrieved January 30, 2026, from [Link][1]

Technical Guide: Dofequidar Fumarate Mediation of Cancer Stem Cell Plasticity and Chemoresistance

[1][2]

Executive Summary

Molecule: Dofequidar Fumarate (MS-209) Class: Quinoline-derivative, 3rd-Generation ABC Transporter Inhibitor Primary Target: ATP-Binding Cassette (ABC) Transporters (ABCB1/P-gp, ABCC1/MRP1, and ABCG2/BCRP ) Critical Application: Reversal of Multidrug Resistance (MDR) in Cancer Stem Cells (CSCs) via "Side Population" (SP) sensitization.[1][2][3][4]

Dofequidar fumarate distinguishes itself from early-generation MDR inhibitors (e.g., verapamil, cyclosporin A) by its low toxicity profile and high specificity for the transporter subsets that define the cancer stem cell phenotype. While conventional chemotherapy eliminates bulk tumor cells, CSCs often survive via high expression of ABCG2 (Breast Cancer Resistance Protein), which actively effluxes cytotoxic agents.[3] This guide details the mechanistic basis and experimental protocols for utilizing Dofequidar to lock cytotoxic drugs within the CSC compartment, effectively eradicating the root cause of tumor recurrence.

Mechanistic Architecture: The ABCG2 Blockade

The efficacy of Dofequidar in targeting CSCs lies in its ability to inhibit the Side Population (SP) phenotype.[1][4] SP cells are defined by their capacity to efflux lipophilic dyes (like Hoechst 33342) and chemotherapeutics.

The Efflux Trap Mechanism

In a standard CSC, chemotherapy agents (e.g., Doxorubicin, Irinotecan/SN-38) enter via passive diffusion. The ABCG2 transporter, utilizing ATP hydrolysis, detects these substrates and pumps them back into the extracellular space before they can induce DNA damage.

Dofequidar Action:

-

Binding: Dofequidar binds to the transmembrane domain of ABCG2 (and ABCB1/ABCC1).

-

Steric Hindrance: It prevents the conformational change required for drug efflux.

-

Retention: Chemotherapy accumulates intracellularly, reaching the threshold required to trigger apoptosis.

Pathway Visualization

The following diagram illustrates the molecular interaction at the CSC membrane.

Caption: Dofequidar binds ABCG2, blocking drug efflux and forcing intracellular chemo accumulation.

Experimental Protocol: Side Population (SP) Assay

The Side Population assay is the gold standard for validating Dofequidar's activity on CSCs. This protocol uses Hoechst 33342 dye exclusion as a surrogate for chemotherapy efflux.

Critical Parameters

-

Cell Density:

cells/mL.[5] -

Hoechst 33342 Concentration: 5 µg/mL (Critical: Titrate for each cell line).

-

Dofequidar Concentration: 3 µM (Standard effective dose for complete reversal).

-

Control: Verapamil (50 µM) or Fumitremorgin C (10 µM).

-

Temperature: Strictly

(Efflux is ATP-dependent and temperature-sensitive).

Step-by-Step Workflow

Step 1: Preparation

Suspend single cells in DMEM + 2% FBS + 10mM HEPES at

Step 2: Inhibitor Treatment (The Dofequidar Arm) Divide cells into three tubes:

-

Negative Control: Hoechst only.

-

Positive Control: Hoechst + Verapamil (

). -

Experimental: Hoechst + Dofequidar (

; target

Step 3: Staining

Add Hoechst 33342 (

Step 4: Quenching

Immediately place tubes on ice to stop efflux pumps. Wash cells with cold HBSS+ (containing 2% FBS and 10mM HEPES).

Add Propidium Iodide (PI) (

Step 5: Flow Cytometry Analysis

-

Laser: UV (355 nm) or Violet (405 nm) if using DyeCycle Violet.

-

Filters:

-

Hoechst Blue: 450/50 nm BP.

-

Hoechst Red: 675/20 nm BP.[6]

-

-

Gating: Plot Red vs. Blue (Linear scale). The "Side Population" appears as a low-fluorescence tail. Dofequidar treatment should make this tail disappear, shifting cells into the main population.

Protocol Logic Visualization

Caption: Workflow for validating Dofequidar efficacy using the Hoechst 33342 Side Population assay.

Data Interpretation & Efficacy Metrics

When analyzing the effect of Dofequidar, you are looking for the collapse of the SP tail . The SP cells, which are normally Hoechst-low (bottom left of the plot), will retain the dye in the presence of Dofequidar and shift to the Hoechst-high region (top right), indistinguishable from the bulk tumor population.

Quantitative Summary Table

The following data points represent typical responses observed in ABCG2-overexpressing cell lines (e.g., MCF-7/Adr, A549).

| Metric | Control (No Drug) | Dofequidar ( | Interpretation |

| SP Fraction (%) | Complete blockade of efflux pumps. | ||

| Intracellular Chemo | Low (Effluxed) | High (Retained) | Restoration of chemosensitivity.[1] |

| IC50 (Doxorubicin) | Reversal of Multidrug Resistance. | ||

| Cell Viability (SP) | High (Resistant) | Low (Apoptotic) | Dofequidar enables chemo-induced death. |

Clinical Relevance

In Phase III clinical trials (e.g., for breast cancer), Dofequidar was combined with CAF (Cyclophosphamide, Doxorubicin, Fluorouracil).[1] While overall survival benefits were mixed in broad populations, subgroup analyses suggested significant efficacy in patients with high MDR phenotype expression, validating the strategy of targeting the transporter-rich stem cell fraction.

References

-

Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Source:[2][3][4] Cancer Science (2009) URL:[1][Link][4]

-

Side population cells and drug resistance in breast cancer. Source: Oncology Letters (2013) URL:[Link]

-

Stem Cell Side Population Analysis and Sorting Using DyeCycle Violet. Source: Current Protocols in Cytometry (2010) URL:[Link]

-

Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1. Source:[7] Biochemical Pharmacology (2008) URL:[Link]

Sources

- 1. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. Stem Cell Side Population Analysis and Sorting Using DyeCycle Violet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the o… [ouci.dntb.gov.ua]

Technical Deep Dive: Dofequidar Fumarate (MS-209) Modulation of MRP1 (ABCC1)

Executive Summary

Dofequidar fumarate (MS-209) is a third-generation quinoline-derived reversal agent originally designed to overcome Multidrug Resistance (MDR). While its primary efficacy is often attributed to P-glycoprotein (P-gp/ABCB1) inhibition, its pharmacological profile extends to the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2).

This guide addresses a critical gap in common literature: the specific modulation of MRP1 by Dofequidar. Unlike P-gp, which primarily transports neutral or cationic lipophilic compounds, MRP1 handles organic anions and glutathione/glucuronide conjugates. Dofequidar’s ability to dual-target these transporters makes it a unique candidate for reversing resistance in heterogeneous tumor populations where both transporters are co-expressed.

Part 1: Molecular Mechanism of Action

Structural Interaction

Dofequidar is an orally active quinoline derivative.[1][2][3][4] Its interaction with MRP1 differs from its interaction with P-gp due to the structural differences in the transporters' drug-binding pockets.

-

P-gp Binding: Dofequidar acts as a competitive inhibitor, binding to the transmembrane domains (TMDs) and preventing the efflux of substrates like Paclitaxel and Doxorubicin.

-

MRP1 Binding: MRP1 (ABCC1) possesses a unique bipartite binding site. Dofequidar modulates MRP1 function not merely by pore blockage but by interfering with the ATP-dependent conformational changes required for the transport of conjugated substrates (e.g., LTC4, DNP-SG).

The "Pan-ABC" Inhibition Model

The significance of Dofequidar lies in its broad-spectrum activity. In clinical scenarios, tumors often upregulate multiple efflux pumps. A pure P-gp inhibitor (like Tariquidar) leaves MRP1-mediated resistance unchecked. Dofequidar mitigates this "escape pathway."

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where Dofequidar prevents the efflux of a chemotherapeutic agent (e.g., Doxorubicin) through both P-gp and MRP1 pathways.

Caption: Figure 1. Dual-inhibition model showing Dofequidar (MS-209) blocking both P-gp and MRP1 efflux pumps, forcing intracellular accumulation of chemotherapeutics.

Part 2: Experimental Validation Protocols

To validate Dofequidar's effect on MRP1 specifically, one must use cell lines that overexpress MRP1 but lack P-gp (e.g., HL60/AR or COR-L23/R) to avoid confounding results.

Protocol A: Calcein-AM Fluorometric Efflux Assay

Objective: Quantify MRP1 inhibition by measuring the intracellular retention of Calcein. Calcein-AM is a non-fluorescent hydrophobic precursor that permeates the cell membrane. Inside, esterases cleave it into fluorescent Calcein. MRP1 actively pumps out Calcein-AM before it is hydrolyzed. Inhibition of MRP1 leads to high intracellular fluorescence.

Materials:

-

Cell Line: MRP1-overexpressing cells (e.g., HL60/AR).[5]

-

Reagent: Calcein-AM (Solution: 1 mM in DMSO).

-

Inhibitor: Dofequidar Fumarate (Stock: 10 mM in DMSO).

-

Control: MK-571 (Specific MRP1 inhibitor) or Cyclosporine A.

Step-by-Step Workflow:

-

Preparation:

-

Harvest cells and wash 2x with PBS.

-

Resuspend cells at

cells/mL in RPMI-1640 (phenol red-free).

-

-

Dosing:

-

Aliquot

of cell suspension into FACS tubes or a black 96-well plate. -

Add Dofequidar at graded concentrations (

). -

Include a "Vehicle Control" (DMSO only) and "Positive Control" (MK-571

). -

Incubate for 15 minutes at

to allow inhibitor binding.

-

-

Substrate Addition:

-

Add Calcein-AM to a final concentration of

. -

Incubate for 30 minutes at

in the dark.

-

-

Termination:

-

Wash cells 2x with ice-cold PBS to stop the reaction.

-

Resuspend in

cold PBS.

-

-

Acquisition:

-

Analyze via Flow Cytometry (FITC channel, Ex/Em: 494/517 nm).

-

Metric: Calculate the Mean Fluorescence Intensity (MFI).

-

Self-Validation Check:

-

If the MFI of the Dofequidar-treated group does not exceed the Vehicle Control by at least 2-fold, the cells may not be expressing functional MRP1, or the concentration is insufficient.

Protocol B: Cytotoxicity Reversal Assay (MDR Reversal)

Objective: Determine the "Reversal Index" (RI) of Dofequidar when combined with a cytotoxic MRP1 substrate (e.g., Doxorubicin or Etoposide).

Step-by-Step Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates. Allow attachment (24h). -

Treatment Grid:

-

Rows: Increasing concentrations of Doxorubicin (0.01 to

). -

Columns: Fixed concentration of Dofequidar (

and -

Note: Ensure Dofequidar alone at these concentrations is non-toxic (viability >90%).

-

-

Incubation: Incubate for 72 hours at

, 5% -

Readout: Add CCK-8 or MTT reagent. Read Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

Calculation:

-

Calculate

for Doxorubicin alone ( -

Calculate

for Doxorubicin + Dofequidar ( -

Reversal Index (RI) =

.

-

Part 3: Data Interpretation & Comparative Analysis

Dofequidar distinguishes itself from other inhibitors by its potency profile.[6] While it is a nanomolar inhibitor of P-gp, its action on MRP1 usually requires low micromolar concentrations.

Table 1: Comparative Profile of MDR Modulators

| Feature | Dofequidar (MS-209) | Tariquidar (XR9576) | Verapamil (1st Gen) | MK-571 |

| Primary Target | P-gp (ABCB1) | P-gp (ABCB1) | P-gp / Calcium Channels | MRP1 (ABCC1) |

| MRP1 Activity | Moderate (Dual) | Negligible | Weak | High (Specific) |

| BCRP Activity | Yes | Weak/Negligible | Negligible | Negligible |

| Potency ( | nM range (P-gp) | nM range (P-gp) | nM range (MRP1) | |

| Clinical Status | Phase III (Completed) | Discontinued | Limited (Toxicity) | Preclinical/Research |

Critical Analysis of Results

-

High RI (>10): Indicates strong reversal of resistance. Dofequidar typically achieves this in P-gp overexpressing cells.

-

Moderate RI (2-5): Typical for Dofequidar in pure MRP1 models. This suggests that while it inhibits MRP1, it is less potent against this transporter than P-gp. However, this "moderate" effect is clinically valuable because it broadens the therapeutic window without the extreme toxicity associated with broad-spectrum blockage of physiological transporters.

Part 4: Clinical Translation & References[5]

Clinical Context

In Phase III clinical trials (e.g., for breast cancer), Dofequidar showed promise in improving progression-free survival when combined with Cyclophosphamide, Doxorubicin, and Fluorouracil (CAF). The rationale was the simultaneous inhibition of P-gp and MRP1, both of which are substrates for Doxorubicin.

Why this matters: Many tumors exhibit "transporter switching." If a drug blocks P-gp, the tumor may upregulate MRP1 or BCRP as a compensatory mechanism. Dofequidar's ability to dampen multiple transporters (P-gp, MRP1, BCRP) reduces the likelihood of this compensatory resistance.

References

-

MDR Reversal Mechanism

-

Pharmacokinetics & P-gp/MRP1 Interaction

-

Title: P-glycoprotein inhibition by the multidrug resistance-reversing agent MS-209 enhances bioavailability and antitumor efficacy of orally administered paclitaxel.[5][7]

- Source: Cancer Chemotherapy and Pharmacology (2002).

- Relevance: Details the in vivo efficacy and pharmacokinetic profile.

-

URL:[Link]

-

-

Clinical Efficacy (Phase III)

-

General MRP1 Biology

- Title: The multidrug resistance protein 1 (MRP1/ABCC1)

- Source: Essays in Biochemistry (2011).

- Relevance: Provides the foundational knowledge for the "Conjug

-

URL:[Link]

Sources

- 1. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. biorxiv.org [biorxiv.org]

- 7. P-glycoprotein inhibition by the multidrug resistance-reversing agent MS-209 enhances bioavailability and antitumor efficacy of orally administered paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enhanced Side Population Analysis: The Dofequidar Fumarate Protocol

Application Note | Cell Biology & Flow Cytometry

Executive Summary

The identification of "Side Population" (SP) cells—a subset of cells enriched for stem-like properties—relies on the differential efflux of the fluorescent dye Hoechst 33342.[1][2] This efflux is mediated by ATP-binding cassette (ABC) transporters, primarily ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP).[3]

To validate an SP phenotype, researchers must demonstrate that the "tail" of low-fluorescence cells disappears when these transporters are inhibited. While Verapamil is the historical standard for this validation, it suffers from significant cytotoxicity and off-target calcium channel effects that can compromise downstream functional assays.

This guide details the use of Dofequidar fumarate (MS-209) , a quinoline-derived, non-cytotoxic, broad-spectrum ABC transporter inhibitor.[4] Dofequidar offers superior potency against P-gp and MRP1 (ABCC1) compared to Verapamil, ensuring cleaner gating and higher viability for post-sort culture.

Mechanism of Action

The SP phenotype is defined by the cell's ability to pump out Hoechst 33342 dye, resulting in a "dim" fluorescent signal in both the Blue (450 nm) and Red (675 nm) emission channels.

-

The Target: ABCB1 (P-gp) and ABCC1 (MRP1) are the primary efflux pumps targeted by Dofequidar. While Fumitremorgin C (FTC) is specific to ABCG2, Dofequidar provides broader coverage, making it essential for heterogeneous tumor populations where resistance mechanisms may be mixed.

-

The Inhibition: Dofequidar acts as a competitive inhibitor. It binds to the transmembrane domains of the ABC transporter, stabilizing the protein in a conformation that prevents the hydrolysis of ATP required for substrate (Hoechst) translocation.

Pathway Diagram: ABC Transporter Inhibition

The following diagram illustrates the mechanistic difference between a functional SP cell and one treated with Dofequidar.

Caption: Dofequidar competitively binds ABC transporters, preventing Hoechst efflux and shifting SP cells to the "bright" non-SP population.

Comparative Analysis: Inhibitor Selection

Choosing the right control is critical for data integrity. The table below contrasts Dofequidar with standard alternatives.

| Feature | Verapamil | Fumitremorgin C (FTC) | Dofequidar Fumarate |

| Primary Target | ABCB1 (P-gp) | ABCG2 (BCRP) | ABCB1 (P-gp) & ABCC1 (MRP1) |

| Specificity | Low (Ca2+ channel blocker) | High (BCRP specific) | High (MDR reversal agent) |

| Cytotoxicity | High (dose-dependent) | Low | Very Low |

| Working Conc. | 50–100 µM | 10 µM | 2–10 µM |

| Clinical Status | Cardiac Arrhythmia Drug | Research Tool Only | Phase III (Oncology) |

| Best Use Case | Historical Comparison | BCRP-driven SP (e.g., Lung) | Sensitive Stem Cells / Functional Assays |

Experimental Protocol

Pre-requisites:

-

Flow Cytometer: Equipped with a UV laser (355 nm or 375 nm).

-

Filters: 450/40 nm (Hoechst Blue) and 675/40 nm (Hoechst Red). A 610 nm dichroic mirror is typically used to split the signals.

-

Temperature Control: A water bath at exactly 37°C. Critical: ABC transporters are temperature-dependent. Staining at room temperature or 4°C will artificially inhibit the pump, yielding false positives.

Step-by-Step Workflow

Phase 1: Reagent Preparation

-

Stock Solution: Dissolve Dofequidar Fumarate in DMSO to create a 10 mM stock. Aliquot and store at -20°C.

-

Working Solution: Dilute stock in pre-warmed assay buffer (DMEM + 2% FBS + 10mM HEPES) to 2x the final concentration (e.g., 10 µM for a 5 µM final).

Phase 2: Cell Preparation & Staining

-

Harvest: Dissociate cells into a single-cell suspension (1 x 10⁶ cells/mL). Filter through a 40 µm mesh to remove clumps.

-

Split: Divide cells into two tubes:

-

Tube A (Test): SP Analysis.

-

Tube B (Control): SP + Dofequidar.

-

-

Inhibitor Addition (Tube B only): Add Dofequidar to Tube B (Final conc: 5 µM ). Incubate for 15 minutes at 37°C before adding dye. This pre-incubation ensures the transporters are blocked before the dye enters.

-

Staining: Add Hoechst 33342 to both tubes (Final conc: 5 µg/mL ).

-

Incubation: Incubate both tubes at 37°C for 90 minutes . Mix gently every 15 minutes to prevent sedimentation.

-

Quench: Immediately place tubes on ice. Add 2 mL of ice-cold HBSS+ (containing 2% FBS) to stop the efflux pumps.

-

Viability Staining: Centrifuge (300 x g, 5 min, 4°C) and resuspend in cold buffer containing Propidium Iodide (PI) (2 µg/mL) or 7-AAD to exclude dead cells.

Phase 3: Flow Cytometric Acquisition

-

Linear Mode: Set Hoechst Blue and Hoechst Red channels to Linear amplification (not Log).

-

Gating Strategy:

-

Gate 1: FSC vs. SSC (Cells).

-

Gate 2: FSC-W vs. FSC-H (Singlets).

-

Gate 3: PI Negative (Live Cells).

-

Gate 4: Hoechst Red (X-axis) vs. Hoechst Blue (Y-axis).

-

-

Validation: The "SP tail" (dim, lower-left quadrant) visible in Tube A must disappear (shift to the bright, upper-right population) in Tube B.

Workflow Diagram

Caption: Operational workflow for SP analysis. Note the critical pre-incubation step with Dofequidar.

Troubleshooting & Validation

Issue 1: No SP tail observed in the Test Sample.

-

Cause: Cell density too high (dye starvation) or temperature too low during staining.

-

Solution: Ensure exactly 37°C. Reduce cell concentration to 0.5 x 10⁶/mL. Titrate Hoechst concentration.

Issue 2: SP tail persists in Dofequidar Control.

-

Cause: The SP phenotype is driven by ABCG2 (BCRP), which Dofequidar inhibits less potently than P-gp at low concentrations.

-

Solution: Increase Dofequidar to 10 µM or use a combination of Dofequidar + Fumitremorgin C to prove multi-transporter involvement.

Issue 3: High Cell Death.

-

Cause: Hoechst 33342 is toxic to DNA over time.

-

Solution: Do not exceed 90 minutes. Keep cells on ice immediately after incubation. Dofequidar itself is non-toxic at 5 µM.

References

-

Sato, W. et al. (1995). Reversal of multidrug resistance by a novel quinoline derivative, MS-209.[4][5] Cancer Chemotherapy and Pharmacology.

-

Goodell, M. A. et al. (1996). Isolation and functional properties of murine hematopoietic stem cells that are replicating in vivo. Journal of Experimental Medicine.

-

Nakanishi, T. et al. (2009).[6] Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[7] Cancer Science.

-

Golebiewska, A. et al. (2011). Side Population in Human Glioblastoma Is Enriched for CD133+ Cells. PLOS ONE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Flow Cytometry of the Side Population: Tips & Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Xenograft Models Using Dofequidar Fumarate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming Multidrug Resistance with Dofequidar Fumarate

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2]

Dofequidar fumarate (MS-209) is an orally active, third-generation quinoline derivative that acts as a potent inhibitor of P-gp and other key ABC transporters.[3][4] By blocking these efflux pumps, Dofequidar fumarate restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[5] These application notes provide a comprehensive guide to the use of Dofequidar fumarate in in vivo xenograft models to investigate its potential in reversing multidrug resistance and enhancing the efficacy of anticancer drugs.

Mechanism of Action: Restoring Chemosensitivity

Dofequidar fumarate competitively inhibits the function of P-gp, MRP1, and BCRP.[3][4][5] These transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to expel a broad spectrum of substrates, including many commonly used chemotherapeutic drugs.[6][7] Dofequidar binds to these transporters, preventing them from effectively pumping out anticancer agents. This leads to an increased intracellular accumulation of the chemotherapeutic drug, allowing it to reach and maintain cytotoxic concentrations within the cancer cell, ultimately leading to enhanced tumor cell death.[5]

Figure 2: Experimental Workflow for In Vivo Xenograft Studies with Dofequidar Fumarate.

Data Presentation and Analysis

Quantitative Data Summary

| Group | Treatment | Dose | Route of Administration | Schedule |

| 1 | Vehicle Control | - | Oral & IV/IP | As per treatment groups |

| 2 | Dofequidar Fumarate | 200 mg/kg | Oral | 30 min before vehicle |

| 3 | Chemotherapeutic Agent | Varies | IV/IP | Varies |

| 4 | Dofequidar + Chemo | 200 mg/kg + Varies | Oral & IV/IP | Dofequidar 30 min before chemo |

Table 1: Example Dosing Regimen for a Xenograft Study.

Statistical Analysis

Tumor growth data can be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA, to compare the tumor growth curves between the different treatment groups. At the end of the study, the final tumor volumes can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

Dofequidar fumarate presents a promising strategy to overcome multidrug resistance in cancer. The use of well-designed in vivo xenograft models is crucial for the preclinical evaluation of its efficacy in combination with various chemotherapeutic agents. The protocols and guidelines presented here provide a framework for researchers to conduct robust and ethically sound studies to further explore the therapeutic potential of Dofequidar fumarate. Future studies could investigate its efficacy in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, and explore its potential in combination with novel targeted therapies. [8]

References

-

Fujita, K., et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Cancer Science, 100(10), 2062-2068. Available from: [Link]

- Sato, W., et al. (2002). Dofequidar fumarate (MS-209), a novel and potent multidrug resistance-reversing agent, in combination with doxorubicin, vincristine, or etoposide in human cancer xenograft models. Clinical Cancer Research, 8(5), 1232-1242.

-

P-glycoprotein. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Pharmacist Academy. (2021, April 15). P-Glycoprotein Enzymes Drug Interactions MADE EASY in 3 MINS [Video]. YouTube. [Link]

-

Frontiers in Oncology. (2022). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Retrieved from [Link]

-

Go, M. L., & Liu, X. L. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55042. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubMed. Retrieved from [Link]

-

MDPI. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Retrieved from [Link]

- Garrigos, M., et al. (1995). [Structure and function of P-glycoprotein]. Bulletin du Cancer, 82(6), 525-534.

- O'Shaughnessy, J. A., et al. (2005). Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer. Journal of Clinical Oncology, 23(33), 8345-8354.

-

MDPI. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

- American Thoracic Society. (2019). ABC Transporters: An Overlooked Mechanism of Drug Failure in Our Preclinical Models? American Journal of Respiratory Cell and Molecular Biology, 61(2), 145-146.

- Al-Thubiani, W. S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR.

-

P-glycoprotein 1. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. Available from: [Link]

-

Crown Bioscience. (n.d.). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from [Link]

-

NC3Rs. (n.d.). The 3Rs. Retrieved from [Link]

- Loo, T. W., & Clarke, D. M. (2013). Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain. Proceedings of the National Academy of Sciences, 110(33), 13382-13387.

- Pathological Society of Great Britain and Ireland. (2014). Mouse tumour models to guide drug development and identify resistance mechanisms.

-

ResearchGate. (n.d.). Investigational ABC transporter inhibitors. Retrieved from [Link]

-

MDPI. (2019). Developing In Vitro–In Vivo Correlation for Bicalutamide Immediate-Release Dosage Forms with the Biphasic In Vitro Dissolution Test. Retrieved from [Link]

- Ravna, A. W., & Sager, G. (2013). Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations. International journal of molecular sciences, 14(3), 6036-6056.

- Higgins, C. F. (2011). The P-glycoprotein multidrug transporter. Essays in biochemistry, 50(1), 131-145.

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555-1577. Available from: [Link]

-

SciRP.org. (2023). Role of P-Gp in Treatment of Cancer. Retrieved from [Link]

-

ResearchGate. (2020). Identification of synergistic drug combinations using breast cancer patient-derived xenografts. Retrieved from [Link]

- National Center for Biotechnology Information. (2016). Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma. Clinical Cancer Research, 22(11), 2808-2817.

-

Arabian Journal of Chemistry. (2023). Development of a new vesicular formulation for delivery of Ifosfamide: Evidence from in vitro, in vivo, and in silico experiments. Retrieved from [Link]

- Omote, H., & Al-Shawi, M. K. (2006). The remarkable transport mechanism of P-glycoprotein; a multidrug transporter. The FEBS journal, 273(23), 5217-5226.

-

ResearchGate. (n.d.). Multidrug resistance protein 1 (MRP1, ABCC1), a “multitasking” ATP-binding cassette (ABC) transporter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ABCC1 ATP binding cassette subfamily C member 1 [Homo sapiens (human)]. Retrieved from [Link]

- Wu, C. P., et al. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current medicinal chemistry, 22(30), 3466-3483.

-

MDPI. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Retrieved from [Link]

- National Center for Biotechnology Information. (2019). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. Pharmaceutics, 11(11), 599.

-

MDPI. (2023). Influence of Tariquidar, an ABC Transporter Inhibitor, on the Ca2+-Dependent Mitochondrial Permeability Transition Pore. Retrieved from [Link]

- Current Protocols. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols, 1(4), e96.

-

Norecopa. (n.d.). Oral Gavage in the Mouse. Retrieved from [Link]

- National Center for Biotechnology Information. (2015). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. Biochemistry, 54(49), 7231-7239.

-

MDPI. (2022). ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions. Retrieved from [Link]

-

UniProt. (n.d.). ABCC1 - Multidrug resistance-associated protein 1 - Homo sapiens (Human). Retrieved from [Link]

- National Center for Biotechnology Information. (2010). Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2). Current medicinal chemistry, 17(29), 3388-3401.

-

ABCG2. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Proteopedia. (n.d.). ABCG2 multidrug transporter. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of the multidrug resistance protein 1 (MRP1/ABCC1) - Crystallization and single-particle analysis. Retrieved from [Link]

-

ABCC1. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

- National Center for Biotechnology Information. (2002). P glycoprotein and the mechanism of multidrug resistance. Current protein & peptide science, 3(2), 115-125.

- National Center for Biotechnology Information. (2017). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.

- National Center for Biotechnology Information. (2017). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS microbiology letters, 364(10).

-

MDPI. (2023). A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. International journal of medical sciences, 17(5), 638-645.

-

ResearchGate. (n.d.). Analysis of the efficiency of Doxorubicin alone in a mouse xenograft... Retrieved from [Link]

- National Center for Biotechnology Information. (1998). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. Gan to kagaku ryoho. Cancer & chemotherapy, 25(10), 1591-1598.

-

Frontiers. (2023). The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines. Retrieved from [Link]

- National Center for Biotechnology Information. (1983). In vivo or in vitro modulating effects of vincristine on the generation of allogeneic cytotoxic lymphocytes in vitro. Immunopharmacology, 6(3), 235-241.

- National Center for Biotechnology Information. (2017). In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors. Journal of controlled release, 245, 122-130.

-

ResearchGate. (n.d.). Impact of vincristine on allograft growth. (A) Mice were treated with... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Co-delivery of vincristine and quercetin by nanocarriers for lymphoma combination chemotherapy. Retrieved from [Link]

-

NC3Rs. (n.d.). Responsibility in the use of animals in bioscience research. Retrieved from [Link]

-

Norecopa. (n.d.). The PREPARE Guidelines for Planning Animal Research and Testing. Retrieved from [Link]

-

EQUATOR Network. (n.d.). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. Retrieved from [Link]

-

Norecopa. (n.d.). The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. Retrieved from [Link]

-

Adenosine diphosphate receptor inhibitor. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ABCG2 - Wikipedia [en.wikipedia.org]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]

- 5. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blog.crownbio.com [blog.crownbio.com]

Application Note: Dofequidar Fumarate (MS-209) Formulation for Preclinical Animal Studies

Abstract & Scope

This technical guide provides standardized protocols for the formulation of Dofequidar fumarate (MS-209), a third-generation P-glycoprotein (P-gp/ABCB1) and ABCG2 inhibitor. Unlike earlier inhibitors (e.g., verapamil, cyclosporine A), Dofequidar exhibits low toxicity and high specificity. However, its lipophilic nature and pH-dependent solubility present challenges for consistent delivery in animal models.

This document details the preparation of:

-

Intravenous (IV) Solution: A particle-free, buffered vehicle for pharmacokinetic (PK) profiling.

-

Oral (PO) Suspension: A high-load suspension for efficacy and toxicology studies.

Physicochemical Context & Formulation Logic[1][2][3]

To formulate Dofequidar successfully, one must understand its chemical behavior. Dofequidar is a quinoline derivative administered as a fumarate salt.[1][2][3]

-

Nature: Weak base (Quinoline nitrogen).

-

Solubility Profile: High solubility in acidic media (pH < 4.0); poor solubility in neutral/alkaline media (pH > 6.0).

-

The "Salt" Trap: Researchers often calculate dose based on the salt weight. However, efficacy correlates to the free base concentration.

-

Correction Factor: Always apply a correction factor of ~1.21 (Ratio of MW Fumarate / MW Free Base) when weighing the powder to achieve the target free-base dose.

-

Formulation Decision Matrix

The following logic tree dictates the vehicle selection based on the study type:

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility constraints.

Protocol A: Intravenous (IV) Formulation

Objective: Create a clear, stable solution at 2 mg/mL for bolus injection. Challenge: Preventing precipitation upon injection while maintaining a physiologically tolerable pH.

Reagents Required[1][6][7][8]

-

Dofequidar Fumarate powder

-

Citric Acid (Anhydrous)

-

Sodium Citrate (Dihydrate)[3]

-

Sterile Saline (0.9% NaCl) or Dextrose 5% (D5W)

-

0.22 µm PES Syringe Filter

Step-by-Step Methodology

-

Buffer Preparation (20 mM Citrate, pH 4.0):

-

Dissolve 250 mg Citric Acid and 180 mg Sodium Citrate in 100 mL of Sterile Water.

-

Adjust pH to exactly 4.0 using 1N HCl or 1N NaOH.

-

Note: A slightly acidic pH is mandatory to keep the quinoline nitrogen ionized.

-

-

Drug Solubilization:

-

Calculate the required mass:

. -

Add Dofequidar Fumarate to the Citrate Buffer.

-

Vortex vigorously for 2 minutes.

-

Sonicate at 40°C for 10-15 minutes until the solution is perfectly clear.

-

-

Isotonicity Adjustment:

-

Add NaCl to a final concentration of 0.9% (approx. 9 mg/mL) after the drug is dissolved. Adding salt too early can suppress solubility (common ion effect).

-

-

Sterilization:

-

Pass the solution through a 0.22 µm PES filter .

-

Critical Check: Inspect the filter membrane. If significant residue remains, the drug did not dissolve; do not proceed.

-

-

Stability: Use within 4 hours. Do not store at 4°C as precipitation may occur due to temperature-dependent solubility.

Protocol B: Oral (PO) Suspension

Objective: Create a homogenous suspension at 10 - 20 mg/mL for gavage. Challenge: Ensuring uniform dosing of a hydrophobic powder.

Reagents Required[1][6][7][8]

-

Dofequidar Fumarate powder

-

Methylcellulose (MC) (400 cP viscosity)

-

Tween 80 (Polysorbate 80)

-

Mortar and Pestle

Step-by-Step Methodology

-

Vehicle Preparation (0.5% MC + 0.1% Tween 80):

-

Heat 30% of the total water volume to 80°C.

-

Disperse Methylcellulose powder into the hot water while stirring.

-

Add the remaining cold water to hydrate the polymer (this prevents clumping).

-

Add Tween 80 (0.1% v/v) to aid wetting.

-

-

Levigation (The "Wet Grind"):

-

Place the weighed Dofequidar Fumarate in a mortar.

-

Add a small amount of the vehicle (approx. 1:1 ratio with powder) to create a smooth paste.

-

Grind for 2-3 minutes. This step is critical to break down crystal aggregates.

-

-

Dilution:

-

Gradually add the remaining vehicle while triturating (stirring) to the final volume.

-

-

Homogenization:

-

Transfer to a vial and vortex for 30 seconds before every animal dosing to ensure resuspension.

-

Dosing & Administration Guidelines

Recommended Dosing Regimens